molecular formula C9H11NO4S2 B5648237 2-methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

2-methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B5648237
M. Wt: 261.3 g/mol
InChI Key: UMEPORAMZNDQPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "2-methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate" has been reported in various studies. For example, the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates via methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate illustrates a method of producing structurally similar compounds (Žugelj et al., 2009). Another study focused on the synthesis and characterization of 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one, providing insight into molecular structure through X-ray diffraction and quantum chemical calculations (Yahiaoui et al., 2019).

Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been extensively analyzed. For example, the detailed X-ray crystal structure investigation of specific thiazole derivatives offers deep insights into their molecular geometry, confirming non-planarity and highlighting the presence of intermolecular interactions like C-H⋅⋅⋅O, C-H⋅⋅⋅S, and π-π stacking, which contribute to their stability and potential functionalities (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The reactivity of thiazole derivatives under various conditions has been a subject of study. For instance, the novel addition reaction of o-aminobenzenethiol to certain thiazolidones leading to various adducts and their subsequent transformations under different conditions illustrates the compound's versatility in chemical reactions (Nagase, 1974).

properties

IUPAC Name

(2-methoxy-2-oxoethyl) 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c1-5-7(16-9(15)10(5)2)8(12)14-4-6(11)13-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEPORAMZNDQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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